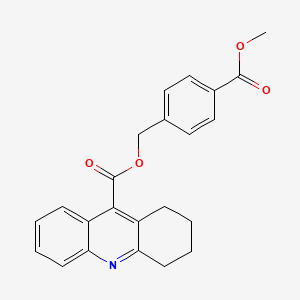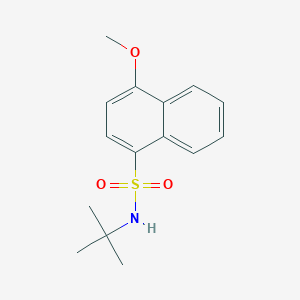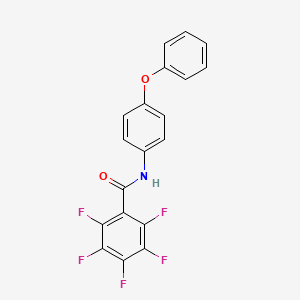![molecular formula C31H32BrN3O B4627714 6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. A study by Çakmak et al. (2020) describes the regioselective synthesis of novel piperazine/morpholine substituted quinoline derivatives, showcasing the versatility of quinoline compounds and their derivatives in chemical synthesis. This methodology could be applicable to the synthesis of 6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline, emphasizing the importance of selecting appropriate reactants and conditions for achieving the desired substitution patterns and functional group incorporations (Çakmak, Ökten, Alimli, Ersanli, Taslimi, & Kocyigit, 2020).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with various substituents influencing their chemical behavior and biological activity. For instance, Anthal et al. (2018) investigated the molecular structure of a related compound, highlighting the importance of dihedral angles, hydrogen bonding, and molecular conformations in determining the properties of quinoline derivatives. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of diverse functional groups. The reactivity of these compounds can be tailored by modifying their substituents, as demonstrated by Patel et al. (2012), who explored the antimicrobial activity of quinoline analogues through systematic structural modifications. This work underscores the potential of quinoline derivatives for developing novel compounds with specific chemical and biological properties (Patel, Kumari, Rajani, & Chikhalia, 2012).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Patel, and Chauhan (2007) prepared a series of amide derivatives of quinolone, exhibiting significant antibacterial activity against various bacterial strains and fungi. This suggests that similar compounds, including the one , could have potential applications in the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antiviral and Interferon Inducing Ability
Research by Shibinskaya et al. (2010) on indolo[2,3-b]quinoxalines, a related class of compounds, showed low toxicity, potent interferon inducers, and antiviral activities. This highlights the potential of quinoline derivatives in contributing to antiviral research and the development of treatments for viral infections (Shibinskaya et al., 2010).
Antimalarial Activity
Görlitzer et al. (2006) synthesized thieno[3,2-c]quinoline-4-yl-amines and investigated their activity against malaria, demonstrating the potential of quinoline derivatives as antimalarial agents. Their research contributes to the ongoing search for effective treatments for malaria, a critical global health challenge (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Enzyme Inhibition for Disease Treatment
A study by Çakmak et al. (2020) on novel piperazine and morpholine substituted quinolines showed effective inhibition profiles against some metabolic enzymes, suggesting potential applications in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus. This indicates the versatility of quinoline derivatives in medical research and their potential in the development of new therapeutic agents (Çakmak et al., 2020).
Fluorescent Probes for DNA Detection
Perin et al. (2011) achieved the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, using microwave-assisted synthesis. These compounds demonstrated potential as DNA-specific fluorescent probes, indicating the role of quinoline derivatives in biochemical research, particularly in molecular biology and diagnostic applications (Perin et al., 2011).
Propriétés
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrN3O/c1-21(2)24-9-7-23(8-10-24)20-34-13-15-35(16-14-34)31(36)28-19-30(25-6-4-5-22(3)17-25)33-29-12-11-26(32)18-27(28)29/h4-12,17-19,21H,13-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFHBZCAROFYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl]{4-[4-(propan-2-yl)benzyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)
